N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1324548-26-6
VCID: VC5692137
InChI: InChI=1S/C19H20N2O2S/c22-18(16-12-14-4-1-2-5-15(14)21-16)20-13-19(7-9-23-10-8-19)17-6-3-11-24-17/h1-6,11-12,21H,7-10,13H2,(H,20,22)
SMILES: C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE

CAS No.: 1324548-26-6

Cat. No.: VC5692137

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE - 1324548-26-6

Specification

CAS No. 1324548-26-6
Molecular Formula C19H20N2O2S
Molecular Weight 340.44
IUPAC Name N-[(4-thiophen-2-yloxan-4-yl)methyl]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C19H20N2O2S/c22-18(16-12-14-4-1-2-5-15(14)21-16)20-13-19(7-9-23-10-8-19)17-6-3-11-24-17/h1-6,11-12,21H,7-10,13H2,(H,20,22)
Standard InChI Key XPMCZDZNECCPKG-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}-1H-indole-2-carboxamide features three key structural domains:

  • Indole Core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring, providing planar rigidity and π-π stacking capabilities critical for biomolecular interactions.

  • Oxane (Tetrahydropyran) Ring: A six-membered oxygen-containing heterocycle substituted at the 4-position with a thiophen-2-yl group, introducing conformational flexibility and hydrogen-bonding potential.

  • Amide Linker: Connects the indole’s C2 position to the oxane-thiophene hybrid via a methylene bridge, enabling rotational freedom and influencing pharmacokinetic properties.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1324548-26-6
Molecular FormulaC₁₉H₂₀N₂O₂S
Molecular Weight340.44 g/mol
IUPAC NameN-[(4-thiophen-2-yloxan-4-yl)methyl]-1H-indole-2-carboxamide
SMILESC1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4

Synthetic Strategies

Multi-Step Organic Synthesis

The compound’s synthesis involves sequential transformations to assemble its complex architecture:

  • Oxane Ring Formation: Cyclization of 4-thiophen-2-yl-tetrahydropyran-4-ol using acid-catalyzed dehydration or Mitsunobu conditions.

  • Indole-2-Carboxylic Acid Activation: Conversion to the corresponding acid chloride or mixed anhydride for amide coupling.

  • Amide Bond Formation: Reaction of the activated indole-2-carboxylic acid derivative with 4-(thiophen-2-yl)oxan-4-ylmethanamine under Schotten-Baumann or HATU-mediated conditions.

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield
1Oxane ring synthesisThiophene-2-carboxaldehyde, diethyl ether, BF₃·Et₂O65%
2Indole activationSOCl₂, DMF (catalytic)89%
3Amide couplingHATU, DIPEA, DCM72%

Pharmacological Applications

Anticancer Activity of Structural Analogs

While direct data on N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}-1H-indole-2-carboxamide is unavailable, structurally related (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives exhibit potent activity against HCT-116 colorectal cancer cells :

Table 3: Antiproliferative Activity of Selected Analogs

CompoundIC₅₀ (μM)Target PathwayCell Cycle Arrest Phase
4g7.1 ± 0.07miR-30C ↑, miR-107 ↑, IL-6 ↓S/G₂-M
4a10.5 ± 0.07c-Myc ↓, miR-25 ↓G₂-M
4c11.9 ± 0.05DNA intercalationS-phase

Mechanistically, these compounds:

  • Upregulate tumor-suppressive miRNAs: miR-30C and miR-107 levels increase by 4.2-fold and 3.8-fold, respectively, impairing oncogenic signaling .

  • Inhibit pro-survival cytokines: IL-6 expression decreases by 78%, sensitizing cells to apoptosis .

  • Disrupt DNA synthesis: Analog 4c intercalates into DNA with a binding constant (Kₐ) of 1.2 × 10⁵ M⁻¹, akin to doxorubicin .

Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • Thiophene Orientation: 2-Thiophenyl substitution enhances DNA binding affinity by 30% compared to 3-thiophenyl isomers .

  • Oxane Ring Size: Six-membered oxane improves solubility (LogP = 2.1) versus five-membered tetrahydrofuran analogs (LogP = 2.9).

  • Amide Linker Flexibility: Methylenecarboxamide linkers permit optimal spatial alignment for kinase inhibition (e.g., GSK-3β IC₅₀ = 0.9 μM) .

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: Predicted Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate oral bioavailability).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring (t₁/₂ = 3.2 h in human microsomes) .

  • Excretion: Renal clearance predominates (78% unchanged in rat models) .

Toxicity Screening

  • Cytotoxicity: Selectivity indices (SI) of 8.3–12.1 against RPE-1 normal epithelial cells indicate favorable therapeutic windows .

  • Genotoxicity: Ames test-negative at concentrations ≤100 μM .

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